![molecular formula C10H10N2O6S B1278303 N-Allyloxycarbonyl-2-nitrobenzenesulfonamide CAS No. 90916-29-3](/img/structure/B1278303.png)
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Overview
Description
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, also known as N-Alloc-2-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C10H10N2O6S and a molecular weight of 286.26 g/mol . It appears as a white to almost white powder or crystal .
Synthesis Analysis
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is a useful reagent for the synthesis of primary and secondary amines . It has been used in a practical preparation of N-Boc-, N-Alloc-, and N-Cbz-protected primary amines .Molecular Structure Analysis
The IUPAC name for N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate . The compound’s structure includes an allyloxycarbonyl group (N-Alloc) attached to a 2-nitrobenzenesulfonamide .Chemical Reactions Analysis
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide has been used as a reagent in the synthesis of primary and secondary amines . It has been reported that a variety of amines, including sterically less demanding and highly nucleophilic secondary amines, have been efficiently deprotected from the corresponding N-Allyloxycarbonyl compounds .Physical And Chemical Properties Analysis
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is a solid at 20 degrees Celsius . It has a melting point ranging from 103.0 to 107.0 degrees Celsius, with a specific melting point at 105 degrees Celsius . The compound is soluble in methanol .Scientific Research Applications
Agricultural Pest Control
The compound has been found to be effective against agricultural pests such as Spodoptera litura and Helicoverpa armigera . It showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
Mosquito Vector Management
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide has also been used in the management of mosquito vectors. It was found to be effective against Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . The mosquito larvae of Ae. aegypti obtained LC 50 value was 13.25 μg/mL, on An. stephensi was 10.19 μg/mL, and Cx. quinquefasciatus was 9.68 μg/mL .
Antioxidant Activities
The compound has been associated with antioxidant activities . However, more research is needed to fully understand this application.
Synthetic Reagents
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is used as a synthetic reagent in various chemical reactions .
C-X (Non-Halogen) Bond Formation
This compound is used in C-X (Non-Halogen) bond formation , which is a crucial process in organic synthesis.
Amination
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is used in amination , a process that involves the introduction of an amino group to a molecule.
Mechanism of Action
Target of Action
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, also known as N-Alloc-2-nitrobenzenesulfonamide , is a synthetic reagent used in the formation of C-X (Non-Halogen) bonds and amination . The primary targets of this compound are primary and secondary amines .
Mode of Action
The compound acts as a protective group for amines during synthesis . It interacts with its targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions during the synthesis process .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of primary and secondary amines , which are involved in various biochemical pathways, including protein synthesis and neurotransmitter regulation.
Result of Action
The primary result of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide’s action is the successful synthesis of primary and secondary amines . These amines, once synthesized, can be used in the production of various compounds, including proteins and neurotransmitters.
Action Environment
The action of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is influenced by various environmental factors. For instance, the compound is soluble in methanol , suggesting that the presence of methanol can enhance its reactivity. Additionally, the compound has a melting point of 103.0 to 107.0 °C , indicating that temperature can affect its physical state and potentially its reactivity.
Safety and Hazards
properties
IUPAC Name |
prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOQFIAULBODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452741 | |
Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
CAS RN |
90916-29-3 | |
Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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